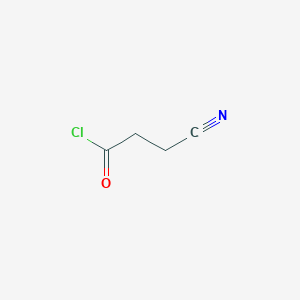

3-Cyanopropanoyl chloride

Cat. No. B189073

M. Wt: 117.53 g/mol

InChI Key: RFKNPEMBDLIVCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04895872

Procedure details

The magnesium complex of t-butyl acetoacetate (135 gm; 635 mmole) is suspended in 250 ml of anhydrous ether in a three-neck one liter round bottom flask and beta-cyano propionyl chloride (78.05 gm: 664 mmole) added dropwise over fifteen minutes while the mixture is stirred from overhead. The dropping funnel is removed and the mixture refluxed for thirty minutes. The mixture is cooled and 250 ml of 2N aqueous sulfuric acid is slowly added. The mixture is transferred to a one liter separatory funnel and the layers separated. The aqueous layer is extracted with ether (2×150 ml) and the combined ether extracts washed with water (4×100 ml). The ether is evaporated and to the residual red oil is added 800 mg of toluene sulfonic acid monohydrate. The mixture is heated in an oil bath (with reflux condenser) to 175 degrees until evolution of gas has ceased. The mixture is cooled and taken up in 500 ml of ether. The ether is extracted with ice-cold 2M aqueous sodium hydroxide (175, 90, 50, and 35 ml). The extracts were run from the separatory funnel directly into 250 ml of ice-cold 1.8M aqueous sulfuric acid. The acidic suspension is extracted with methylene chloride (3×150 ml) and the combined organic extracts washed with 5% aqueous sodium bicarbonate (2×100 ml) and brine (100 ml). The residue after evaporation of the methylene chloride may be purified by silica gel flash column chromatography using ethyl acetate:hexane 1:4 as eluant.

Identifiers

|

REACTION_CXSMILES

|

C(OC(C)(C)C)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[C:12]([CH2:14][CH2:15][C:16](Cl)=[O:17])#[N:13]>CCOCC>[O:17]=[C:16]([CH2:2][C:3](=[O:4])[CH3:5])[CH2:15][CH2:14][C:12]#[N:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

135 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)C)(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

78.05 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCC(=O)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred from overhead

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dropping funnel is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture refluxed for thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

250 ml of 2N aqueous sulfuric acid is slowly added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture is transferred to a one liter separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is extracted with ether (2×150 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ether extracts washed with water (4×100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether is evaporated and to the residual red oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added 800 mg of toluene sulfonic acid monohydrate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(with reflux condenser) to 175 degrees until evolution of gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether is extracted with ice-cold 2M aqueous sodium hydroxide (175, 90, 50, and 35 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic suspension is extracted with methylene chloride (3×150 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts washed with 5% aqueous sodium bicarbonate (2×100 ml) and brine (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue after evaporation of the methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may be purified by silica gel flash column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O=C(CCC#N)CC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |